Sceleratine
Overview
Description
Sceleratine is a pyrrolizidine alkaloid derived from the plant Senecio sceleratus. Pyrrolizidine alkaloids are secondary plant metabolites known for their toxic properties, which serve as a defense mechanism against herbivores. This compound is particularly notable for its complex structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sceleratine can be synthesized through the hydrolysis of its precursor, retronecine. The process involves the following steps:
Extraction: The precursor retronecine is extracted from the plant material.
Hydrolysis: Aqueous alkaline hydrolysis of retronecine yields this compound.
Purification: The compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Senecio sceleratus, followed by hydrolysis and purification. The process is optimized to maximize yield and purity, ensuring the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions: Sceleratine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sceleratine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of pesticides and other agrochemical products.
Mechanism of Action
Sceleratine exerts its effects through several molecular targets and pathways:
Molecular Targets: this compound interacts with cellular proteins and enzymes, disrupting normal cellular functions.
Pathways Involved: The compound affects various biochemical pathways, leading to its toxic effects. It can cause DNA damage and inhibit protein synthesis, contributing to its overall toxicity.
Comparison with Similar Compounds
Retronecine: The precursor to sceleratine, also a pyrrolizidine alkaloid.
Senecionine: Another pyrrolizidine alkaloid with similar toxic properties.
Heliotrine: A related compound with comparable biological activity.
Uniqueness of this compound: this compound is unique due to its specific structure and the particular biological effects it exerts. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a compound of significant interest.
Properties
IUPAC Name |
(1R,6R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEQCWXCFQWUQU-AUBWXPIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(C(C(=O)O[C@@H]2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977451 | |
Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-25-6 | |
Record name | Sceleratine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicity profile of Sceleratine compared to other related alkaloids?
A1: this compound exhibits an intermediate level of toxicity when compared to isatidine and pterophine. In mice, intravenous injections of lethal doses of these alkaloids result in death within 1-5 days. [] While all three alkaloids cause liver necrosis, the location of damage varies. Pterophine primarily affects the periportal region, while this compound and isatidine cause predominantly central necrosis. [] Notably, pterophine demonstrates the highest toxicity, while isatidine shows the least. []
Q2: What is the chemical structure of this compound and how was it elucidated?
A2: this compound is a diester alkaloid composed of retronecine esterified with sceleratinic acid. [] Its structure was initially proposed and later revised through a series of chemical degradation studies and spectroscopic analyses, including NMR and mass spectrometry. [, ] The revised structure confirmed the presence of specific functional groups, revealing important insights into its reactivity and potential biological activity.
Q3: How does this compound affect blood pressure in cats?
A3: Intravenous administration of this compound in cats has been observed to slightly elevate blood pressure. This effect contrasts with pterophine, which causes a decrease in blood pressure when administered through the same route. [] Further research is needed to understand the mechanism behind this blood pressure elevation and its potential implications.
Q4: What is the impact of this compound on the prothrombin time in rats?
A4: Research indicates that this compound, when administered to rats, can prolong the prothrombin time, although its effect is less pronounced than other pyrrolizidine alkaloids like senecionine, retrorsine, pterophine, spartioidine, and monocrotaline. [] This finding suggests that this compound may interfere with blood clotting mechanisms, potentially leading to a higher risk of bleeding.
Q5: Is there any evidence of this compound poisoning in animals other than cattle?
A5: While this compound poisoning has been previously reported in cattle, there is a documented case of poisoning in an ostrich in Zimbabwe. [] This case highlights the potential risk of this compound poisoning to other avian species, particularly those grazing in areas where Senecio sceleratus, the plant containing this compound, is prevalent.
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